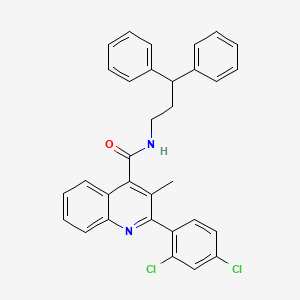![molecular formula C17H28N2O B4949694 (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine, also known as MPPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of drug discovery.
Mécanisme D'action
The exact mechanism of action of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. Specifically, (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been found to increase the levels of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and motor function.
Biochemical and Physiological Effects:
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. These effects may be responsible for the compound's potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. Additionally, (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been extensively studied, which means that there is a wealth of data available on its properties and potential therapeutic applications. However, one limitation of using (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine. One area of interest is in the development of new therapeutics for neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine, which may help to identify new targets for drug discovery. Finally, there is a need for more research on the safety and toxicity of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine, particularly in relation to long-term use and potential side effects.
Méthodes De Synthèse
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine can be synthesized using a variety of methods, including the reaction of 1-methyl-3-phenylpropylamine with 3-(4-morpholinyl)propyl chloride in the presence of a base. Other methods involve the use of different reagents and solvents, but all result in the formation of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine as the final product.
Applications De Recherche Scientifique
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been extensively researched for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has been found to exhibit neuroprotective properties, which may help to prevent or slow the progression of these conditions.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-16(8-9-17-6-3-2-4-7-17)18-10-5-11-19-12-14-20-15-13-19/h2-4,6-7,16,18H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOZTBBKAAMTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4949617.png)
![5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol](/img/structure/B4949618.png)
![2,4-dichloro-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4949621.png)
![1-[(5-ethyl-3-thienyl)carbonyl]piperidine](/img/structure/B4949625.png)

![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4949637.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloronaphthalene)](/img/structure/B4949657.png)
![5-(5-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4949667.png)
![4-chloro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4949679.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4949686.png)
![2-{2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4949691.png)
![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)
![N-[1-(1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4949703.png)